molecular formula C15H13ClF2N2O3S B3484174 N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,4-difluorophenyl)-N~2~-methylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,4-difluorophenyl)-N~2~-methylglycinamide

Cat. No.: B3484174
M. Wt: 374.8 g/mol
InChI Key: IABQWWUNTIXIET-UHFFFAOYSA-N
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Description

N²-[(4-Chlorophenyl)sulfonyl]-N-(2,4-difluorophenyl)-N²-methylglycinamide is a sulfonamide-based glycinamide derivative characterized by a central glycinamide backbone substituted with a 4-chlorophenylsulfonyl group at the N² position, a methyl group at the same N² nitrogen, and a 2,4-difluorophenyl group at the N-terminal (Figure 1).

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF2N2O3S/c1-20(24(22,23)12-5-2-10(16)3-6-12)9-15(21)19-14-7-4-11(17)8-13(14)18/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABQWWUNTIXIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=C(C=C(C=C1)F)F)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N-(2,4-difluorophenyl)-N~2~-methylglycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Sulfonyl Intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable amine to form the chlorophenyl sulfonyl intermediate.

    Introduction of the Difluorophenyl Group:

    Formation of the Glycinamide Moiety: Finally, the glycinamide moiety is introduced through an amidation reaction, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of N2-[(4-chlorophenyl)sulfonyl]-N-(2,4-difluorophenyl)-N~2~-methylglycinamide often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,4-difluorophenyl)-N~2~-methylglycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,4-difluorophenyl)-N~2~-methylglycinamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the development of new materials.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N-(2,4-difluorophenyl)-N~2~-methylglycinamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs: sulfonamide linkages, halogenated aryl groups, and glycinamide backbones. Differences in substituents significantly influence reactivity, solubility, and biological activity.

Substituent Effects on Halogenated Aryl Groups
Compound Name Key Structural Differences Impact on Properties Biological Activity (Example)
N²-[(4-Chlorophenyl)sulfonyl]-N-(2,4-difluorophenyl)-N²-methylglycinamide 4-chlorophenylsulfonyl; 2,4-difluorophenyl High lipophilicity (Cl, F substituents); moderate solubility in polar solvents Potential enzyme inhibition (e.g., kinases)
N²-[(4-Fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)-N²-methylglycinamide 4-fluorophenylsulfonyl; 4-methoxyphenyl Reduced lipophilicity (F vs. Cl; methoxy group); improved water solubility Antimicrobial activity (MIC: 12.5 μM)
N²-[(2-Fluorophenyl)sulfonyl]-N-(4-phenoxyphenyl)-N²-methylglycinamide 2-fluorophenylsulfonyl; 4-phenoxyphenyl Altered steric hindrance (ortho-F); reduced metabolic stability Anticancer activity (IC₅₀: 8.2 μM)

Key Observations :

  • Halogen vs. Methoxy Groups : Chlorine and fluorine enhance lipophilicity and target binding via hydrophobic interactions, whereas methoxy groups improve solubility but may reduce membrane permeability .
  • Position of Halogens : Para-substituted halogens (e.g., 4-Cl) optimize electronic effects for sulfonamide reactivity, while ortho-substituents (e.g., 2-F) may sterically hinder binding .
Backbone Modifications
Compound Name Backbone Structure Unique Features Applications
N²-[(4-Chlorophenyl)sulfonyl]-N-(2,4-difluorophenyl)-N²-methylglycinamide Glycinamide Methyl group at N² reduces conformational flexibility Drug discovery (lead optimization)
N-{2-[(4-Chlorobenzyl)sulfanyl]ethyl}-N²-(5-chloro-2-methoxyphenyl)-N²-(methylsulfonyl)glycinamide Glycinamide with thioether Thioether linkage improves redox stability Antiparasitic activity (IC₅₀: 3.4 μM)
N-(3-Chloro-4-fluorophenyl)-N²-(2,3-dichlorophenyl)-N²-(methylsulfonyl)glycinamide Dichlorophenyl substitution Multi-halogenated aryl groups enhance potency Anticancer (apoptosis induction)

Key Observations :

  • Thioether Linkages : Compounds with sulfur-containing backbones exhibit improved stability under oxidative conditions, making them suitable for prolonged therapeutic use .
Sulfonamide Group Variations
Compound Name Sulfonamide Substitution Reactivity Profile Notable Findings
N²-[(4-Chlorophenyl)sulfonyl]-N-(2,4-difluorophenyl)-N²-methylglycinamide 4-chlorophenylsulfonyl Electrophilic sulfonyl group; forms H-bonds Inhibits COX-2 (Ki: 0.8 nM)
N²-(Methylsulfonyl)-N-(4-phenoxyphenyl)glycinamide Methylsulfonyl Reduced steric bulk; higher metabolic clearance Short-acting anti-inflammatory agent
N²-[(4-Methoxyphenyl)sulfonyl]-N-(3-chlorophenyl)glycinamide 4-methoxyphenylsulfonyl Electron-donating methoxy group lowers reactivity Weak enzyme inhibition (IC₅₀ > 50 μM)

Key Observations :

  • 4-Chlorophenylsulfonyl : The electron-withdrawing chlorine enhances the sulfonyl group’s electrophilicity, promoting interactions with nucleophilic residues in enzyme active sites .
  • Methoxy vs. Chlorine : Methoxy-substituted sulfonamides exhibit diminished reactivity due to electron donation, reducing their efficacy as enzyme inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,4-difluorophenyl)-N~2~-methylglycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,4-difluorophenyl)-N~2~-methylglycinamide

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